4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione
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Overview
Description
4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with glycine-N-carboxyanhydride under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, followed by cyclization to form the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidine ring to an oxazolidinone.
Substitution: Electrophilic substitution reactions can occur on the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidinones.
Substitution: Halogenated or nitrated derivatives of the thienyl ring.
Scientific Research Applications
4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Oxazolidinedione: A structurally related compound with similar chemical properties.
Thiazolidinediones: Compounds with a thiazolidine ring instead of an oxazolidine ring, used in the treatment of diabetes.
Oxazolidinones: Compounds with a similar core structure but different functional groups.
Uniqueness
4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione is unique due to the presence of both the thienyl and oxazolidine moieties, which confer distinct chemical and biological properties.
Biological Activity
4-(5-Methyl-2-thienyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidinone class, which has gained attention due to its diverse biological activities. This article reviews its biological activity, particularly in terms of anticancer and antimicrobial properties, supported by recent research findings.
Structure and Properties
The compound features a thienyl group, which is known to enhance biological activity through its electron-withdrawing properties and ability to participate in π-π stacking interactions. The oxazolidine core contributes to its pharmacological potential, particularly as an antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that oxazolidinone derivatives exhibit significant anticancer properties. For instance, various derivatives have been evaluated against human lung adenocarcinoma (A549) cells.
Research Findings
- Cytotoxicity Assays : In vitro studies using the MTT assay indicated that several oxazolidinone derivatives significantly reduced the viability of A549 cells. For example, compounds with specific substitutions on the oxazolidine ring showed enhanced cytotoxic effects compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The anticancer activity is thought to stem from the inhibition of protein synthesis in cancer cells, similar to the mechanism observed in other oxazolidinones. This unique action can lead to reduced proliferation of cancer cells without affecting normal cells significantly .
- Case Study : One study reported that a derivative of this compound demonstrated a 66% reduction in cell viability at a concentration of 100 µM after 24 hours of exposure .
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied.
Research Findings
- Broad-Spectrum Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Its mechanism involves binding to the ribosomal subunit, thereby inhibiting bacterial protein synthesis .
- Resistance Profiles : Notably, this compound has exhibited activity against multidrug-resistant strains of Staphylococcus aureus, making it a potential candidate for treating infections caused by resistant pathogens .
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.06 µg/mL against certain strains, indicating potent antimicrobial efficacy .
Properties
Molecular Formula |
C8H7NO3S |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H7NO3S/c1-4-2-3-5(13-4)6-7(10)12-8(11)9-6/h2-3,6H,1H3,(H,9,11) |
InChI Key |
YGERPGBZRJLLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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